4-amino-N-(4-fluorobenzyl)-3-phenyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide
Description
This compound belongs to the 2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide class, characterized by a thiazole core substituted with a thiourea-like moiety (C=S) at position 2, an amino group at position 4, and a carboxamide group at position 3. The 4-fluorobenzyl and phenyl substituents at the 3-position distinguish it from analogs.
Properties
Molecular Formula |
C17H14FN3OS2 |
|---|---|
Molecular Weight |
359.4 g/mol |
IUPAC Name |
4-amino-N-[(4-fluorophenyl)methyl]-3-phenyl-2-sulfanylidene-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C17H14FN3OS2/c18-12-8-6-11(7-9-12)10-20-16(22)14-15(19)21(17(23)24-14)13-4-2-1-3-5-13/h1-9H,10,19H2,(H,20,22) |
InChI Key |
DCLXVSOGGUVFDR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=C(SC2=S)C(=O)NCC3=CC=C(C=C3)F)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-N-(4-fluorobenzyl)-3-phenyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and a halogenated ketone.
Introduction of the Fluorobenzyl Group: The fluorobenzyl group is introduced via a nucleophilic substitution reaction using 4-fluorobenzyl chloride and an appropriate nucleophile.
Amidation: The final step involves the formation of the carboxamide group through an amidation reaction using an amine and a carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of catalysts, optimized reaction conditions, and purification techniques to ensure the final product’s purity and quality.
Chemical Reactions Analysis
Types of Reactions
4-amino-N-(4-fluorobenzyl)-3-phenyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the thiazole ring or the carboxamide group.
Substitution: The fluorobenzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.
Scientific Research Applications
Synthesis and Structural Characterization
The synthesis of this compound typically involves a multi-step process that includes the reaction of 4-fluorobenzaldehyde with appropriate thiazole derivatives. The structural characterization is often performed using spectroscopic methods such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and X-ray crystallography to confirm the molecular structure and functional groups present.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds within the thiazole family, including derivatives similar to 4-amino-N-(4-fluorobenzyl)-3-phenyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide. For instance, thiazolo[4,5-d]pyrimidine derivatives have shown significant antiproliferative activity against various cancer cell lines such as A375 (melanoma), DU145 (prostate cancer), and MCF-7 (breast cancer) . The cytotoxic effects were evaluated using the NCI-60 screening program, which indicated promising results for certain derivatives.
Anti-inflammatory Effects
In addition to anticancer properties, some thiazole derivatives exhibit anti-inflammatory activities. They can inhibit enzymes like COX-2 (Cyclooxygenase-2) and LDHA (Lactate Dehydrogenase), which are involved in inflammatory processes . This suggests potential applications in treating inflammatory diseases.
Antioxidant Activity
Compounds related to 4-amino-N-(4-fluorobenzyl)-3-phenyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide have also demonstrated antioxidant properties. The presence of trifluoromethyl groups has been linked to enhanced radical scavenging abilities . This property can be beneficial in developing treatments for oxidative stress-related conditions.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 4-amino-N-(4-fluorobenzyl)-3-phenyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The thiazole ring structure allows it to bind to enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as anti-inflammatory or anticancer activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations at the 3-Position
Key analogs differ in the substituent at the 3-position of the thiazole ring, which influences physicochemical properties and bioactivity:
Key Trends :
- Electron-Withdrawing Groups (e.g., Fluorine) : Increase melting points (e.g., 1e vs. 1b) due to enhanced intermolecular interactions (e.g., dipole-dipole, hydrogen bonding) .
- Bulkier Substituents : The 4-fluorobenzyl group in the target compound may sterically hinder interactions in biological systems compared to smaller groups like phenyl or methyl .
Carboxamide Substituent Variations
The N-substituent on the carboxamide group (position 5) also varies across analogs:
Key Observations :
- Sulfonamide Moieties (e.g., Compound 15) : Enhance antimicrobial activity, likely due to improved target binding (e.g., dihydropteroate synthase inhibition) .
- Fluorinated Aromatic Groups (e.g., Target Compound) : Fluorine’s electronegativity and lipophilicity may improve pharmacokinetic properties (e.g., blood-brain barrier penetration) .
Structural Analysis
Biological Activity
The compound 4-amino-N-(4-fluorobenzyl)-3-phenyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the realms of anticancer and antimicrobial properties. This article synthesizes findings from various research studies to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The molecular structure of the compound can be represented as follows:
- Chemical Formula : C16H14FN3OS
- Molecular Weight : 325.36 g/mol
The presence of the thiazole ring and the 4-fluorobenzyl group is crucial for its biological activity, influencing its interaction with biological targets.
Anticancer Activity
Research indicates that thiazole derivatives exhibit significant anticancer properties. The compound has been evaluated against various human cancer cell lines, demonstrating notable cytotoxic effects.
Cytotoxicity Studies
A study involving several thiazole derivatives, including similar compounds, reported that certain derivatives exhibited strong cytotoxicity against melanoma and prostate cancer cell lines (DU145). The results showed that the compound under investigation could reduce cell viability significantly at concentrations as low as 50 µM, with a reduction to 20% viability observed in specific cancer cell lines after 72 hours of exposure .
| Cell Line | Concentration (µM) | Viability (%) |
|---|---|---|
| Melanotic Melanoma | 50 | 20 |
| Amelanotic Melanoma | 50 | 20 |
| DU145 (Prostate) | 100 | Significant decline |
| CHO-K1 (Normal) | 100 | Moderate decline |
The mechanism by which this compound exerts its anticancer effects may involve the inhibition of key signaling pathways associated with cell proliferation and survival. Thiazole derivatives have shown to affect mitochondrial activity, leading to apoptosis in cancer cells. Further studies are warranted to elucidate the precise molecular mechanisms involved.
Antimicrobial Activity
In addition to anticancer properties, thiazole derivatives have been explored for their antimicrobial potential. The compound's structural features may enhance its ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes.
Antibacterial Studies
Research on related thiazole compounds indicates that modifications in substituent groups can significantly influence antibacterial activity. For instance, compounds with fluorine substitutions demonstrated enhanced activity against Gram-positive bacteria such as Staphylococcus aureus .
| Bacterial Strain | Activity (%) |
|---|---|
| Escherichia coli | 88.46 |
| Staphylococcus aureus | 91.66 |
Case Studies
Several case studies have highlighted the therapeutic potential of thiazole derivatives:
- Melanoma Treatment : A derivative similar to the compound was tested in vitro against melanoma cells, showing a high degree of selectivity and potency.
- Prostate Cancer Research : Another study focused on prostate cancer cells revealed that specific thiazole compounds could induce apoptosis through mitochondrial pathways.
Q & A
Basic: What are the optimal synthetic routes for 4-amino-N-(4-fluorobenzyl)-3-phenyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide?
Methodological Answer:
The synthesis typically involves multi-step reactions, starting with the formation of the thiazole core via cyclization of thiourea derivatives with α-halo ketones. Key steps include:
- Step 1: Condensation of 4-fluorobenzylamine with a thiocarbonyl precursor to form the thioxo group.
- Step 2: Cyclization under reflux conditions (e.g., ethanol or DMF at 80–100°C) with catalysts like triethylamine or EDC·HCl to stabilize intermediates .
- Step 3: Purification via column chromatography or recrystallization, yielding 85–95% purity.
Critical parameters include solvent polarity, temperature control, and stoichiometric ratios of reactants. For example, highlights yields of 87–96% for structurally similar thiazoles using optimized reflux conditions .
Advanced: How can computational methods improve reaction design for this compound?
Methodological Answer:
Quantum chemical calculations (e.g., DFT) and reaction path search algorithms can predict transition states and optimize reaction conditions. For instance:
- Reaction Path Analysis: Tools like Gaussian or ORCA simulate intermediates, reducing trial-and-error in identifying viable pathways .
- Solvent Effects: COSMO-RS models predict solvent interactions to enhance yield, as demonstrated in for cyclopropane-containing thiazoles .
- Catalyst Screening: Machine learning algorithms (e.g., ICReDD’s workflow) prioritize catalysts by correlating electronic properties with experimental outcomes .
Basic: What spectroscopic techniques confirm the structure of this compound?
Methodological Answer:
- ¹H/¹³C-NMR: Key signals include:
- Thiazole ring protons at δ 6.8–7.5 ppm (aromatic region).
- Fluorobenzyl CH₂ at δ 4.5–5.0 ppm (split due to J-coupling with fluorine) .
- FT-IR: Peaks at 1650–1700 cm⁻¹ (C=O stretch) and 1250–1300 cm⁻¹ (C=S stretch) .
- Elemental Analysis: Discrepancies ≤0.3% between calculated and observed C/H/N percentages validate purity, as in .
Advanced: How to resolve contradictions in biological activity data across studies?
Methodological Answer:
- Dose-Response Curves: Re-evaluate IC₅₀ values under standardized conditions (e.g., pH, cell lines). For example, notes triazole derivatives show variable antifungal activity depending on assay protocols .
- SAR Studies: Systematically modify substituents (e.g., replacing 4-fluorobenzyl with 3-chlorobenzyl) to isolate pharmacophore contributions .
- Meta-Analysis: Cross-reference datasets from PubChem or ChEMBL to identify outliers or assay-specific biases .
Basic: What are the primary biological targets of this compound?
Methodological Answer:
While specific targets require empirical validation, structurally analogous compounds (e.g., triazole-thiazole hybrids) inhibit:
- Enzymes: Cytochrome P450 (CYP3A4) and kinases (e.g., EGFR) via competitive binding .
- Microbial Targets: β-lactamase in antibiotic-resistant strains, with MIC values <10 µM .
- In Vitro Assays: Use fluorescence polarization or SPR to measure binding affinities .
Advanced: How to design derivatives for improved metabolic stability?
Methodological Answer:
- Bioisosteric Replacement: Substitute the thioxo group with a carbonyl to reduce metabolic oxidation .
- Prodrug Strategies: Introduce ester moieties at the carboxamide group to enhance solubility and hepatic stability .
- Metabolite Identification: Use LC-MS/MS to profile degradation products in microsomal assays, guiding structural refinements .
Basic: What are common pitfalls in elemental analysis of this compound?
Methodological Answer:
- Hydrogen Discrepancies: Adsorbed moisture or incomplete combustion may cause deviations >0.3%. Dry samples at 60°C under vacuum before analysis .
- Halogen Interference: Fluorine and sulfur can skew combustion results. Use Schöninger flask methods for accurate halogen quantification .
Advanced: How to validate hypothesized mechanisms of action?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
